[1,1'-Biphenyl]-4-thiol, 4'-methyl-
Overview
Description
“[1,1’-Biphenyl]-4-thiol, 4’-methyl-” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It is notable as a starting material for the production of various organic compounds . The molecule consists of two connected phenyl rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles involved the design and synthesis of new compounds . Another study reported the facile and efficient synthesis of N-alkyl-4’-methyl-1,1’-biphenyl-2-sulfonamides from readily available benzenesulfonyl chloride and C1 - C4 fatty amines .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-thiol, 4’-methyl-” can be analyzed using various techniques. For instance, the NIST Chemistry WebBook provides information on the molecular weight and InChI code of similar compounds .Chemical Reactions Analysis
The chemical reactions involving “[1,1’-Biphenyl]-4-thiol, 4’-methyl-” can be complex and depend on the specific conditions. For example, a study reported that NSC 368390 exerts its tumoricidal effect by inhibiting a step in de novo pyrimidine biosynthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Biphenyl]-4-thiol, 4’-methyl-” can be analyzed using various techniques. For instance, the NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for similar compounds .Scientific Research Applications
Self-Assembled Monolayers (SAMs)
- SAMs of rigid biphenyl thiols, including 4‘-methyl-(4-mercaptobiphenyl), are used as heterogeneous nucleants for crystallizing amino acids like l-alanine and dl-valine. They exhibit specific nucleation orientations attributed to strong hydrogen bonding interactions between the SAM surface and the molecules being crystallized (Ulman, 2002).
Irradiation Studies
- Ion and electron irradiation studies on SAMs of 4'-methyl-biphenyl-4-thiol reveal efficient ion-induced damage, indicating a reaction process initiated by ion impact. The Au-S bond scission depends on the chemical nature of the SAM system (Cyganik et al., 2005).
Electron-Induced Patterning
- ω-(4′-methyl-biphenyl-4-yl)-dodecyl thiol on gold can be patterned with electrons, showing opposite behavior to alkanethiols in terms of copper deposition. This indicates different protective capabilities against copper deposition in irradiated and nonirradiated areas (Felgenhauer et al., 2001).
Structural Investigations
- Structural studies of 1,1'-biphenyl-4-thiol SAMs on Au(111) show unique hexagonal and rectangular arrangements, differing from typical alkane-thiol SAMs. These structures evolve upon annealing, indicating temperature-sensitive molecular arrangements (Matei et al., 2012).
Spectroelectrochemical Studies
- Spectroelectrochemical studies on biphenyl ethynyl thiols indicate different adsorption orientations and suggest potential applications in understanding molecule-metal interactions (Jbarah et al., 2009).
Electrochemical Studies
- Capacitance and charge transfer rate studies of ω-(4′-methyl-biphenyl-4-yl)-alkanethiols on gold highlight the influence of alkane spacer length on SAM properties. These studies contribute to understanding molecular electronics and surface chemistry (Felgenhauer et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylphenyl)benzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGUXDWDUHGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374993 | |
Record name | [1,1'-Biphenyl]-4-thiol, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200958-14-1 | |
Record name | 4′-Methyl[1,1′-biphenyl]-4-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200958-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-4-thiol, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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